molecular formula C22H24N6O4 B6495633 2,4(1H,3H)-Pyrimidinedione, 1-[3-[4-[6-(4-methoxyphenyl)-4-pyrimidinyl]-1-piperazinyl]-3-oxopropyl]- CAS No. 1351633-01-6

2,4(1H,3H)-Pyrimidinedione, 1-[3-[4-[6-(4-methoxyphenyl)-4-pyrimidinyl]-1-piperazinyl]-3-oxopropyl]-

Cat. No.: B6495633
CAS No.: 1351633-01-6
M. Wt: 436.5 g/mol
InChI Key: ZPJIHHYFDAOHCK-UHFFFAOYSA-N
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Description

2,4(1H,3H)-Pyrimidinedione, 1-[3-[4-[6-(4-methoxyphenyl)-4-pyrimidinyl]-1-piperazinyl]-3-oxopropyl]- is a complex organic compound that belongs to the class of pyrimidinediones. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methoxyphenyl group and a piperazinyl group. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4(1H,3H)-Pyrimidinedione, 1-[3-[4-[6-(4-methoxyphenyl)-4-pyrimidinyl]-1-piperazinyl]-3-oxopropyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrimidine ring.

    Attachment of Piperazinyl Group: The piperazinyl group is attached through a nucleophilic substitution reaction, where a piperazine derivative reacts with the intermediate compound.

    Formation of the Final Product: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated reactors and continuous flow systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4(1H,3H)-Pyrimidinedione, 1-[3-[4-[6-(4-methoxyphenyl)-4-pyrimidinyl]-1-piperazinyl]-3-oxopropyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various halides or nucleophiles; reactions are conducted in polar solvents with appropriate catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2,4(1H,3H)-Pyrimidinedione, 1-[3-[4-[6-(4-methoxyphenyl)-4-pyrimidinyl]-1-piperazinyl]-3-oxopropyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurodegenerative disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, 1-[3-[4-[6-(4-methoxyphenyl)-4-pyrimidinyl]-1-piperazinyl]-3-oxopropyl]- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, apoptosis, and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4(1H,3H)-Pyrimidinedione, 1-[3-[4-[6-(4-methoxyphenyl)-4-pyrimidinyl]-1-piperazinyl]-3-oxopropyl]- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl and piperazinyl substitutions contribute to its versatility in various applications, making it a valuable compound in scientific research and industrial processes.

Properties

IUPAC Name

1-[3-[4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O4/c1-32-17-4-2-16(3-5-17)18-14-19(24-15-23-18)26-10-12-27(13-11-26)21(30)7-9-28-8-6-20(29)25-22(28)31/h2-6,8,14-15H,7,9-13H2,1H3,(H,25,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPJIHHYFDAOHCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CCN4C=CC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601113735
Record name 2,4(1H,3H)-Pyrimidinedione, 1-[3-[4-[6-(4-methoxyphenyl)-4-pyrimidinyl]-1-piperazinyl]-3-oxopropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1351633-01-6
Record name 2,4(1H,3H)-Pyrimidinedione, 1-[3-[4-[6-(4-methoxyphenyl)-4-pyrimidinyl]-1-piperazinyl]-3-oxopropyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1351633-01-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4(1H,3H)-Pyrimidinedione, 1-[3-[4-[6-(4-methoxyphenyl)-4-pyrimidinyl]-1-piperazinyl]-3-oxopropyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601113735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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